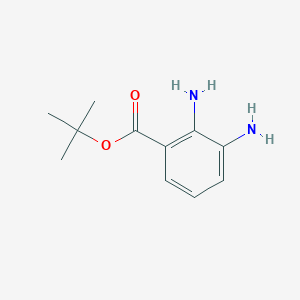

Tert-butyl 2,3-diaminobenzoate

Description

Tert-butyl 2,3-diaminobenzoate is a benzoate ester derivative featuring two amino groups at the 2- and 3-positions of the aromatic ring and a tert-butyl ester group. This compound is structurally related to other diaminobenzoate esters, such as methyl and ethyl analogs, which are widely used in organic synthesis, coordination chemistry, and pharmaceutical intermediates.

Properties

CAS No. |

1913300-45-4 |

|---|---|

Molecular Formula |

C11H16N2O2 |

Molecular Weight |

208.26 g/mol |

IUPAC Name |

tert-butyl 2,3-diaminobenzoate |

InChI |

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)7-5-4-6-8(12)9(7)13/h4-6H,12-13H2,1-3H3 |

InChI Key |

QORVECHDYFEJEO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-diaminobenzoate typically involves the reaction of tert-butyl benzoate with appropriate reagents to introduce the amino groups at the desired positions. One common method involves the nitration of tert-butyl benzoate followed by reduction to obtain the diamino derivative .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and reduction processes, optimized for yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-diaminobenzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzoates, nitrobenzoates, and aminobenzoates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tert-butyl 2,3-diaminobenzoate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of polymers and materials with specific properties

Mechanism of Action

The mechanism of action of tert-butyl 2,3-diaminobenzoate involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The tert-butyl group can also affect the compound’s solubility and stability, impacting its overall behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Physical Properties

The table below compares tert-butyl 2,3-diaminobenzoate (hypothetical data inferred from analogs) with methyl 3,4-diaminobenzoate and ethyl 2,3-diaminobenzoate:

Note: The molecular weight of ethyl 2,3-diaminobenzoate reported in (205.25 g/mol) conflicts with the formula C₉H₁₂N₂O₂, which calculates to 180.20 g/mol. This discrepancy may indicate a data entry error in the source .

Research Findings and Limitations

- Catalytic Performance : Methyl and ethyl derivatives are documented in rhodium-catalyzed hydrogenations, but tert-butyl analogs remain underexplored. Bulkier esters could modulate catalyst selectivity by sterically shielding active sites .

- Thermal Stability: Methyl 3,4-diaminobenzoate’s higher melting point (108–109°C) suggests greater crystalline stability compared to ethyl or tert-butyl derivatives, which may exhibit lower melting points due to reduced packing efficiency .

- Data Gaps: Direct studies on this compound are absent in the provided evidence. Extrapolations rely on structural analogs, necessitating experimental validation.

Biological Activity

Tert-butyl 2,3-diaminobenzoate is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Molecular Structure : this compound features a benzene ring substituted with two amino groups and a tert-butyl ester, which influences its solubility and reactivity.

Chemical Formula : CHNO\

Molecular Weight : 222.28 g/mol

The biological activity of this compound primarily stems from its interaction with various molecular targets:

- Enzyme Inhibition : The amino groups can form hydrogen bonds with the active sites of enzymes, potentially leading to inhibition or modulation of their activity. This characteristic is crucial for its potential use in therapeutic applications targeting specific enzymes involved in disease processes.

- Receptor Interaction : The compound may also interact with specific receptors, influencing cellular signaling pathways. This interaction can lead to various biological responses depending on the target receptor type.

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound exhibit antibacterial properties. For instance, modifications in the structure can enhance activity against resistant bacterial strains .

- Anti-inflammatory Effects : There is ongoing research into the compound's potential as an anti-inflammatory agent. Its structural components may inhibit pathways involved in inflammation.

- Anticancer Potential : Preliminary studies suggest that this compound might possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells .

Table 1: Summary of Biological Activities

Recent Research Highlights

- Antimicrobial Studies : A study demonstrated that derivatives of diamino benzoates showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting potential for development into therapeutic agents .

- Anti-inflammatory Mechanisms : Research indicated that this compound could reduce pro-inflammatory cytokines in cell cultures, pointing towards its utility in treating inflammatory diseases.

- Cancer Cell Studies : In vitro studies have shown that this compound can inhibit the growth of certain cancer cell lines by inducing apoptosis and affecting cell cycle progression .

Q & A

Basic Question: What are the common synthetic routes and purification strategies for tert-butyl 2,3-diaminobenzoate?

Methodological Answer:

The synthesis often involves esterification of 2,3-diaminobenzoic acid with tert-butanol under acid catalysis (e.g., H₂SO₄ or HCl) or via tert-butyl halide intermediates. A key challenge is protecting the amino groups during esterification to prevent side reactions. For example, in multi-step syntheses, tert-butyl esters are used as protecting groups to enhance solubility and stability in subsequent reactions . Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Analytical HPLC (e.g., retention time 1.23 minutes under SQD-FA05 conditions) and LCMS (m/z 757 [M+H]+) are critical for verifying purity and structural integrity .

Basic Question: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Characterization relies on a combination of spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Peaks for tert-butyl groups (~1.3 ppm for protons, ~28 ppm for carbons) and aromatic protons (6.5–7.5 ppm).

- LCMS-HRMS : Exact mass analysis (e.g., m/z 757 [M+H]+) to confirm molecular weight .

- HPLC : Retention time consistency under standardized conditions (e.g., 1.23 minutes) for purity assessment.

- FT-IR : Bands for ester carbonyl (~1720 cm⁻¹) and primary amines (~3300–3500 cm⁻¹).

Basic Question: What are the key structural features influencing this compound's reactivity?

Methodological Answer:

The tert-butyl ester group provides steric hindrance, reducing nucleophilic attack at the carbonyl carbon, while the 2,3-diamino substituents enable coordination with metals (e.g., in catalysis) or participation in condensation reactions. The electron-donating amino groups activate the benzene ring for electrophilic substitution, making the compound useful in heterocycle synthesis (e.g., benzimidazoles) .

Advanced Question: How does this compound perform in asymmetric catalytic reactions, and what mechanistic insights exist?

Methodological Answer:

In rhodium-catalyzed asymmetric hydrogenations, the compound can act as a chiral ligand precursor. The tert-butyl group enhances solubility in non-polar solvents, while the diamine motif coordinates to the metal center, influencing enantioselectivity. Mechanistic studies (e.g., DFT calculations) suggest that steric effects from the tert-butyl group stabilize transition states, improving enantiomeric excess (ee) by up to 90% in model reactions .

Advanced Question: What are the challenges in optimizing this compound for use in multi-step syntheses?

Methodological Answer:

Key challenges include:

- Stability : Thermal decomposition above 150°C (observed via TGA) limits high-temperature applications.

- Compatibility : The tert-butyl group may interfere with acidic or strongly nucleophilic conditions (e.g., Grignard reactions).

- Deprotection : Selective removal of the tert-butyl ester under mild acidic conditions (e.g., TFA/DCM) without affecting the amino groups requires careful optimization .

Advanced Question: How do structural analogs (e.g., methyl vs. tert-butyl esters) differ in reactivity and application?

Methodological Answer:

Methyl esters (e.g., methyl 2,3-diaminobenzoate, CAS 107582-20-7) lack the steric bulk of tert-butyl groups, making them more reactive in ester hydrolysis but less stable under basic conditions. For instance, tert-butyl derivatives are preferred in peptide coupling reactions due to slower hydrolysis rates, while methyl esters are cheaper but require harsher deprotection conditions (e.g., LiOH/THF/water) .

Advanced Question: How can researchers resolve contradictions in reported synthetic yields or analytical data?

Methodological Answer:

Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, temperature control) or characterization methods. To address this:

- Reproduce Protocols : Strictly follow literature procedures, noting solvent grades and catalyst batches.

- Cross-Validate Data : Compare NMR, LCMS, and HPLC results across multiple sources. For example, LCMS m/z 757 [M+H]+ in one study should align with HRMS data from independent syntheses.

- Control Experiments : Test side reactions (e.g., tert-butyl group cleavage) under reported conditions to identify yield-limiting steps .

Advanced Question: What advanced techniques are used to study this compound's thermal stability and degradation pathways?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.